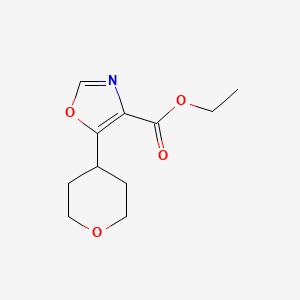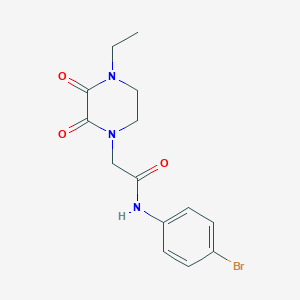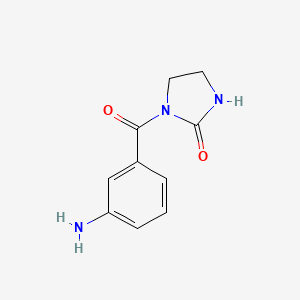
1-(3-aminobenzoyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is a heterocyclic compound . It is part of the imidazolidin-2-ones family, which are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses .
Molecular Structure Analysis
The molecular formula of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is C10H11N3O2. It contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazolidin-2-ones and their analogues are important synthetic intermediates that can be transformed into a broad variety of complex structures . They are used in various chemical reactions, including metal catalysis, organocatalysis, carbonylation reactions, diamination, and hydroamination .Physical and Chemical Properties Analysis
1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is a solid compound . Its molecular weight is 205.217.Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Chemical Reactivity
Imidazolidin-4-ones are utilized as skeletal modifications in bioactive oligopeptides, serving as proline surrogates or for protecting the N-terminal amino acid against hydrolysis. Their synthesis often involves a stereoselective reaction with substituted benzaldehydes, highlighting the role of intramolecular hydrogen bonds in this process (Ferraz et al., 2007).
Therapeutic Applications Beyond Drug Use
While excluding direct drug use and side effects, hydantoin derivatives (a broader family including imidazolidin-2-one derivatives) have shown diverse therapeutic applications. These compounds exhibit psychopharmacological properties and have been studied for their antinociceptive effects in animal models, suggesting potential for broader biomedical applications (Queiroz et al., 2015).
Hydrolytically Cleavable Precursors for Controlled Release
Imidazolidin-4-ones are explored as hydrolytically cleavable precursors for the controlled release of bioactive volatile carbonyl derivatives. This application demonstrates their utility in designing delivery systems for fragrances and potentially other small-molecule therapeutics (Trachsel et al., 2012).
Catalytic Synthesis and Pharmaceutical Applications
The catalytic synthesis of imidazolidin-2-ones is crucial for pharmaceutical applications, where these compounds serve as structural motifs in natural products and drugs. Recent advances have focused on sustainable and efficient synthesis protocols, underscoring their significance in drug development and organic synthesis (Casnati et al., 2019).
Anticonvulsant and Antiarrhythmic Properties
Safety and Hazards
Zukünftige Richtungen
Imidazolidin-2-ones and their analogues are widely found in pharmaceuticals, natural alkaloids, and other biologically active compounds . Over the past decades, various synthetic routes to access five-membered cyclic ureas have been explored, and substantial advances have been accomplished in the aim of producing more sustainable and environmental-friendly protocols for the preparation of this essential class of molecules . This suggests that the study and application of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one and similar compounds will continue to be a significant area of research in the future.
Wirkmechanismus
Target of Action
The primary targets of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one are currently unknown. This compound is a derivative of imidazolidin-2-one, a structural motif found in various pharmaceuticals and natural products . .
Mode of Action
The mode of action of 1-[(3-Aminophenyl)carbonyl]imidazolidin-2-one is not well-documented. As a derivative of imidazolidin-2-one, it may interact with its targets through similar mechanisms as other imidazolidin-2-ones. These mechanisms often involve the formation of bonds with target molecules, leading to changes in their function .
Biochemical Pathways
Imidazolidin-2-ones are known to be involved in a variety of biochemical processes due to their presence in many pharmaceuticals and natural products . .
Pharmacokinetics
Its molecular weight is 177.20 , which may influence its bioavailability and distribution within the body.
Result of Action
Given its structural similarity to other imidazolidin-2-ones, it may have similar effects, such as interacting with target molecules to alter their function .
Eigenschaften
IUPAC Name |
1-(3-aminobenzoyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-3-1-2-7(6-8)9(14)13-5-4-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMSEKQAXPCBQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
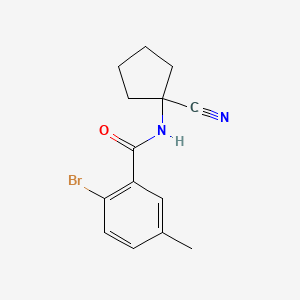



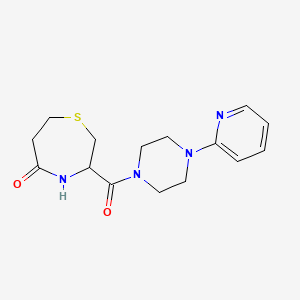

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2987917.png)
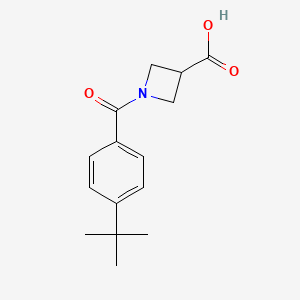
![3,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2987919.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2987921.png)
![5-{[(4-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2987926.png)
